REACTION_CXSMILES
|
[C:1]([C:3](=[C:8]1[CH2:12][CH2:11][S:10][CH2:9]1)[C:4]([O:6][CH3:7])=[O:5])#[N:2].S(Cl)(Cl)(=O)=O.N1C=CC=CC=1>C(Cl)Cl>[C:1]([CH:3]([C:8]1[CH:12]=[CH:11][S:10][CH:9]=1)[C:4]([O:6][CH3:7])=[O:5])#[N:2]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC)=C1CSCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
The mixture was stirred to 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 15 min. at +5° the solution was purged with a vigorous stream of nitrogen for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the solution was brought to room temperature with a water bath
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Type
|
CUSTOM
|
Details
|
After 30 min. the reaction was quenched with 30 ml of 1 M H2SO4 and 70 ml of water
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 30 ml of methylene chloride
|
Type
|
CUSTOM
|
Details
|
the combined organic layers were dried
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
to yield an orange oil homogeneous by tlc and glc (SE-30, SP2300)
|
Type
|
DISTILLATION
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Details
|
Bulb to bulb distillation (about 120°/0.5 torr)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.67 g | |
YIELD: PERCENTYIELD | 94.5% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |